![molecular formula C14H28Cl18Si8 B14467749 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- CAS No. 71808-66-7](/img/structure/B14467749.png)
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple silicon and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- involves multiple steps. The process typically starts with the preparation of the trichlorosilyl intermediates, which are then reacted with ethylene derivatives under controlled conditions. The reaction conditions often require anhydrous environments and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane compounds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.
Major Products Formed
The major products formed from these reactions include silanol derivatives, hydrosilane compounds, and various substituted organosilicon compounds
Aplicaciones Científicas De Investigación
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of advanced organosilicon materials.
Biology: The compound’s derivatives are explored for their potential use in biocompatible materials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.
Industry: The compound is utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable structures. The pathways involved in its reactions include nucleophilic substitution and radical mechanisms, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic complexing agent used in biomedical imaging.
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane: Used in the synthesis of various organosilicon compounds.
Uniqueness
1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]- is unique due to its multiple silicon and chlorine atoms, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and form stable derivatives makes it valuable in multiple scientific and industrial applications.
Propiedades
Número CAS |
71808-66-7 |
|---|---|
Fórmula molecular |
C14H28Cl18Si8 |
Peso molecular |
1059.2 g/mol |
Nombre IUPAC |
tris(2-trichlorosilylethyl)-[2-[tris(2-trichlorosilylethyl)silyl]ethyl]silane |
InChI |
InChI=1S/C14H28Cl18Si8/c15-35(16,17)9-3-33(4-10-36(18,19)20,5-11-37(21,22)23)1-2-34(6-12-38(24,25)26,7-13-39(27,28)29)8-14-40(30,31)32/h1-14H2 |
Clave InChI |
YRGONJIUUDPSKX-UHFFFAOYSA-N |
SMILES canónico |
C(C[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
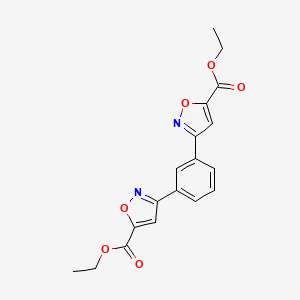
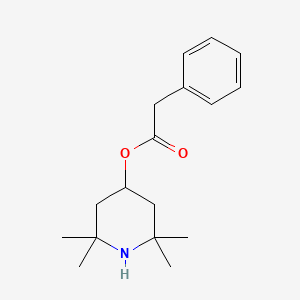





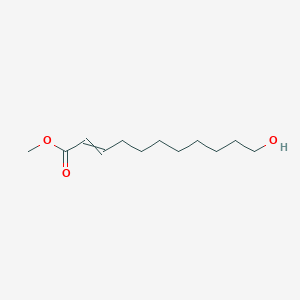
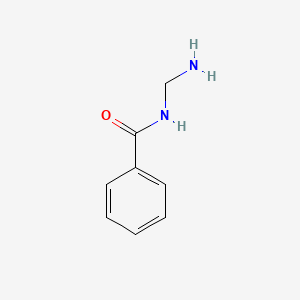
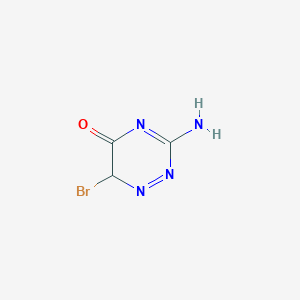
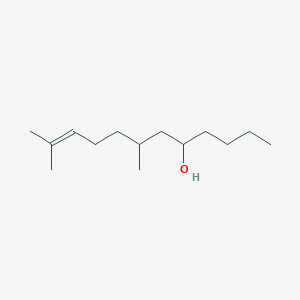
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
